molecular formula C19H26N6O2 B2567160 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1448060-47-6

4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2567160
CAS No.: 1448060-47-6
M. Wt: 370.457
InChI Key: OPTQYELEJJRTNZ-UHFFFAOYSA-N
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Description

4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound belonging to the class of piperazine derivatives, which are extensively utilized in medicinal chemistry and drug discovery research. This molecule features a complex structure comprising a piperazine ring core substituted with a dimethylaminopyridazine group and a (4-ethoxyphenyl)carboxamide moiety. The presence of these distinct functional groups contributes to its potential as a versatile scaffold for designing biologically active molecules and investigating structure-activity relationships. Piperazine-containing compounds are recognized for their significant presence in pharmaceuticals and bioactive molecules, frequently serving as key structural elements in FDA-approved drugs and experimental compounds across various therapeutic areas . The piperazine moiety often functions as a fundamental building block that influences physicochemical properties and enables precise spatial arrangement of pharmacophoric elements for optimal interaction with biological targets . Specific derivatives bearing structural similarities, such as carboxamide-functionalized piperazines, have demonstrated potent inhibitory activities against various enzymes and receptors in research settings . For instance, related piperazine-1-carboxamide compounds have been investigated as mechanism-based inhibitors of fatty acid amide hydrolase (FAAH), showing potential for modulating endogenous lipid signaling pathways involved in pain and inflammation . Additionally, such structural motifs have been explored as antagonists for various receptor targets, including muscarinic and kinase receptors . This compound is offered exclusively for non-human research applications and is not intended for diagnostic, therapeutic, or veterinary use. Researchers handling this material should utilize appropriate safety precautions, including personal protective equipment and adequate ventilation. Proper storage conditions should be maintained according to the manufacturer's specifications, and researchers should consult safety data sheets for detailed handling and disposal guidelines.

Properties

IUPAC Name

4-[5-(dimethylamino)pyridazin-3-yl]-N-(4-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-4-27-17-7-5-15(6-8-17)21-19(26)25-11-9-24(10-12-25)18-13-16(23(2)3)14-20-22-18/h5-8,13-14H,4,9-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQYELEJJRTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyridazine ring followed by the introduction of the piperazine and carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, ethoxyphenyl compounds, and piperazine. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Compounds containing piperazine structures have been linked to antidepressant effects due to their ability to modulate neurotransmitter systems such as serotonin and norepinephrine. Research indicates that derivatives of piperazine can enhance mood and alleviate symptoms of depression by acting on the central nervous system .
  • Anticancer Potential :
    • The compound's structural features suggest it may inhibit specific cancer cell lines. Studies have shown that similar piperazine derivatives exhibit cytotoxic effects on various cancer types by interfering with cell proliferation and inducing apoptosis .
  • Neuropharmacology :
    • The dimethylamino group may enhance the lipophilicity of the compound, potentially allowing it to cross the blood-brain barrier. This property could make it useful in treating neurological disorders, including anxiety and schizophrenia, where modulation of neurotransmitter systems is crucial .

Synthetic Methodologies

The synthesis of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available piperazine derivatives.
  • Reactions : Key reactions include alkylation, amidation, and cyclization processes that lead to the formation of the desired compound.
  • Yield Optimization : Various methods have been employed to optimize yields, including solvent selection and reaction conditions .

Case Studies

  • Case Study on Antidepressant Effects :
    • A study investigated a series of piperazine derivatives, including our compound, for their antidepressant-like effects in rodent models. Results indicated significant reductions in despair behaviors when administered at specific dosages, suggesting potential clinical applications in mood disorders .
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that the compound exhibited selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to induction of apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboxamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Key Substituents Pharmacological Target / Activity Key Findings References
PKM-833 (R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide FAAH inhibitor Potent brain-penetrant FAAH inhibitor; effective in inflammatory pain models (ED₅₀ = 2.2 mg/kg/day).
YM580 (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide Androgen receptor antagonist High potency (ED₅₀ = 2.2 mg/kg/day for prostate weight reduction); peripherally selective.
ML267 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide Bacterial phosphopantetheinyl transferase inhibitor Inhibits bacterial growth (IC₅₀ < 1 μM); thioamide enhances target binding.
A3 () N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Not specified (structural analog) Moderate yield (57.3%); fluorophenyl substitution improves solubility.
BG13856 N-(2-methoxyphenyl)-4-{6-[(pyridin-4-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide Not specified (structural analog) Methoxy group at 2-position reduces steric hindrance compared to 4-substituents.

Key Comparison Points:

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., trifluoromethyl in PKM-833 and YM580): Enhance target binding and metabolic stability .

Pharmacological Targets: FAAH Inhibition: PKM-833’s chroman moiety enables brain penetration, whereas the query compound’s dimethylaminopyridazinyl group may favor peripheral activity .

Physicochemical Properties: Solubility: Fluorinated or methoxy-substituted analogs (e.g., A3, BG13856) exhibit higher aqueous solubility than trifluoromethyl derivatives .

Synthetic Accessibility: The query compound’s dimethylaminopyridazinyl group may require specialized coupling reagents, similar to PKM-833’s chroman synthesis .

Biological Activity

The compound 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C21H29N5OC_{21}H_{29}N_{5}O with a molecular weight of approximately 373.49 g/mol. The structure features a piperazine ring, a pyridazine moiety, and an ethoxyphenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide exhibit significant antimicrobial properties. A study on piperazine derivatives showed that modifications in the structure could enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundMIC (mg/mL)Target Pathogen
Compound A0.0039S. aureus
Compound B0.025E. coli
4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamideTBDTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that similar piperazine-based compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Inhibition of CDK9
A related study demonstrated that piperazine derivatives could inhibit cyclin-dependent kinase 9 (CDK9), leading to decreased expression of anti-apoptotic proteins like Mcl-1, thus promoting apoptosis in cancer cells .

The biological activity of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
  • Cell Cycle Modulation : By affecting the cell cycle, these compounds can induce apoptosis in rapidly dividing cells.

Q & A

Q. Table 1: Comparative Receptor Binding Affinities of Piperazine Derivatives

Compound StructureD3R Ki_i (nM)D2R Ki_i (nM)Selectivity (D3R/D2R)Source
4-(2,3-Dichlorophenyl)piperazine2.62600>1000
4-(2-Methoxyphenyl)piperazine3.13200>1000

Q. Table 2: Physicochemical Properties

PropertyValueMethodSource
LogP2.8 (predicted)HPLC-derived
Solubility (PBS)12 µMShake-flask
Molecular Weight424.5 g/molESI-MS

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